Tropine 2-(phenylthio)butanoate oxalate salt Tropine 2-(phenylthio)butanoate oxalate salt
Brand Name: Vulcanchem
CAS No.: 155059-55-5
VCID: VC21106842
InChI: InChI=1S/C18H25NO2S.C2H2O4/c1-3-17(22-16-7-5-4-6-8-16)18(20)21-15-11-13-9-10-14(12-15)19(13)2;3-1(4)2(5)6/h4-8,13-15,17H,3,9-12H2,1-2H3;(H,3,4)(H,5,6)
SMILES: CCC(C(=O)OC1CC2CCC(C1)N2C)SC3=CC=CC=C3.C(=O)(C(=O)O)O
Molecular Formula: C20H27NO6S
Molecular Weight: 409.5 g/mol

Tropine 2-(phenylthio)butanoate oxalate salt

CAS No.: 155059-55-5

Cat. No.: VC21106842

Molecular Formula: C20H27NO6S

Molecular Weight: 409.5 g/mol

* For research use only. Not for human or veterinary use.

Tropine 2-(phenylthio)butanoate oxalate salt - 155059-55-5

CAS No. 155059-55-5
Molecular Formula C20H27NO6S
Molecular Weight 409.5 g/mol
IUPAC Name (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylsulfanylbutanoate;oxalic acid
Standard InChI InChI=1S/C18H25NO2S.C2H2O4/c1-3-17(22-16-7-5-4-6-8-16)18(20)21-15-11-13-9-10-14(12-15)19(13)2;3-1(4)2(5)6/h4-8,13-15,17H,3,9-12H2,1-2H3;(H,3,4)(H,5,6)
Standard InChI Key DBBVWGGNICLTMF-UHFFFAOYSA-N
SMILES CCC(C(=O)OC1CC2CCC(C1)N2C)SC3=CC=CC=C3.C(=O)(C(=O)O)O
Canonical SMILES CCC(C(=O)OC1CC2CCC(C1)N2C)SC3=CC=CC=C3.C(=O)(C(=O)O)O

Chemical Structure and Properties

Tropine 2-(phenylthio)butanoate oxalate salt (CAS No. 155059-55-5) is a chemical compound with the molecular formula C20H27NO6S, though it can also be represented as C18H25NO2S.C2H2O4 when broken down into its component compounds . The compound has a molecular weight of approximately 409.5 g/mol . Its IUPAC name is (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylsulfanylbutanoate;oxalic acid . The compound is structured as a salt comprising the parent compound (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylsulfanylbutanoate and oxalic acid.

Physical and Chemical Characteristics

The compound exhibits specific physicochemical properties that influence its behavior in biological systems and its potential pharmaceutical applications. It has a calculated LogP value of 2.81920, indicating moderate lipophilicity, which affects its ability to cross biological membranes . The Polar Surface Area (PSA) is reported as 129.44000 Ų, a parameter important for predicting membrane permeability .

Chemical Identifiers and Structural Information

Multiple chemical identifiers help in the precise identification and categorization of this compound. The table below summarizes the key chemical identifiers:

Identifier TypeValue
CAS Number155059-55-5
Molecular FormulaC20H27NO6S
Molecular Weight409.5 g/mol
InChIKeyDBBVWGGNICLTMF-UHFFFAOYSA-N
PubChem CID9822778

The compound's structure includes multiple functional groups that contribute to its biological activity, including an ester linkage, a sulfur atom connected to a phenyl ring, and a tropine moiety that contains a tertiary amine within a bicyclic structure .

Biological Activity and Mechanism of Action

Tropine 2-(phenylthio)butanoate oxalate salt has been extensively investigated for its potential therapeutic applications, with research focusing primarily on its neurological effects and pain management properties.

Neuropharmacological Effects

The compound acts as a presynaptic cholinergic modulator, showing significant potential in enhancing cognitive functions . Its primary mechanism of action involves increasing the release of acetylcholine at central muscarinic synapses, which contributes to improved cognitive performance. This cholinergic modulation makes it a compound of interest for conditions associated with cholinergic deficits, such as certain types of dementia and age-related cognitive decline.

Analgesic Properties

Beyond its cognitive effects, Tropine 2-(phenylthio)butanoate oxalate salt has demonstrated notable analgesic properties. Studies have shown that it induces antinociceptive effects in mice, suggesting potential applications in pain management . This dual capability to enhance cognition while providing pain relief makes the compound particularly interesting for conditions where both cognitive impairment and pain are present.

Structure-Activity Relationship

The compound belongs to a broader class of esters that have been studied for their cognitive-enhancing and analgesic properties. Research has explored the manipulation of hyoscyamine derivatives, including this compound, to enhance central cholinergic transmission, which could be beneficial for treating various cognitive disorders. The specific structural elements that contribute to its biological activity include the tropine scaffold and the phenylthio moiety, both of which play roles in its interaction with biological targets.

Research Findings and Applications

Scientific investigations into Tropine 2-(phenylthio)butanoate oxalate salt have yielded significant findings regarding its potential therapeutic applications and pharmacological profile.

Cognitive Enhancement Studies

The compound has shown promising results in studies focused on cognitive enhancement. As a presynaptic cholinergic modulator, it has demonstrated the ability to improve memory and learning functions in experimental models. These findings suggest potential applications in conditions characterized by cognitive deficits, including Alzheimer's disease and other forms of dementia. The compound's ability to increase acetylcholine release at central muscarinic synapses provides a mechanistic basis for these cognitive-enhancing effects.

Pain Management Research

Research has also established the compound's efficacy in pain management. Studies have demonstrated that Tropine 2-(phenylthio)butanoate oxalate salt induces antinociceptive effects in mice, indicating its potential as an analgesic agent . This pain-relieving property, combined with its cognitive-enhancing effects, positions the compound as a multifunctional therapeutic agent that could address multiple symptoms simultaneously in certain neurological conditions.

Pharmaceutical Development

The compound is part of a research program investigating presynaptic cholinergic modulators as potent cognition enhancers and analgesic drugs . A study published in the Journal of Medicinal Chemistry (1994) specifically examined tropic and 2-phenylpropionic acid esters, including this compound, for their pharmaceutical potential . This research represents ongoing efforts to develop novel therapeutic agents that can address both cognitive impairment and pain management needs.

Protective EquipmentSpecifications
Eye ProtectionEyeshields
Hand ProtectionChemical-resistant gloves
Respiratory ProtectionType N95 (US) or type P1 (EN143) respirator filter

These protective measures are essential to minimize exposure risks during handling and experimentation .

Storage DurationRecommended Temperature
Short-term (1-2 weeks)-4°C
Long-term (1-2 years)-20°C
General recommendation2-8°C

Proper storage is crucial for preserving the compound's chemical stability and biological activity .

Current Applications and Future Perspectives

The unique pharmacological profile of Tropine 2-(phenylthio)butanoate oxalate salt positions it as a compound with significant research and therapeutic potential.

Research Applications

Currently, the compound is primarily used in research settings to investigate cholinergic neurotransmission, cognitive enhancement mechanisms, and novel approaches to pain management . Its status as a research tool allows scientists to explore the relationship between cholinergic modulation and cognitive function, potentially leading to new insights into neurological disorders and their treatment.

Challenges and Future Research Directions

Despite its promising profile, several challenges remain in the development of Tropine 2-(phenylthio)butanoate oxalate salt as a therapeutic agent. Further research is needed to fully characterize its pharmacokinetic profile, optimize its delivery methods, and evaluate its long-term safety. Additionally, structure-activity relationship studies could lead to the development of derivatives with enhanced efficacy and improved safety profiles.

Future research directions may include:

  • Detailed pharmacokinetic and pharmacodynamic studies

  • Evaluation of different formulations to optimize bioavailability

  • Investigation of potential interactions with other medications

  • Development of structurally related compounds with improved properties

  • Clinical studies to evaluate efficacy and safety in human subjects

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